3-(2-Methylpropyl)oxirane-2-carboxylic acid

Lipophilicity Drug-likeness Permeability

3-(2-Methylpropyl)oxirane-2-carboxylic acid (CAS 777023-46-8) is a chiral epoxide belonging to the oxirane-2-carboxylic acid family, characterized by an isobutyl substituent at position 3 of the oxirane ring. Its molecular formula is C₇H₁₂O₃ with a molecular weight of 144.17 g/mol.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 777023-46-8
Cat. No. B13969856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropyl)oxirane-2-carboxylic acid
CAS777023-46-8
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(C)CC1C(O1)C(=O)O
InChIInChI=1S/C7H12O3/c1-4(2)3-5-6(10-5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9)
InChIKeyHLCKJPBYJNZHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpropyl)oxirane-2-carboxylic acid (CAS 777023-46-8) – Procurement-Relevant Identity & Class Profile


3-(2-Methylpropyl)oxirane-2-carboxylic acid (CAS 777023-46-8) is a chiral epoxide belonging to the oxirane-2-carboxylic acid family, characterized by an isobutyl substituent at position 3 of the oxirane ring. Its molecular formula is C₇H₁₂O₃ with a molecular weight of 144.17 g/mol. Key computed physicochemical descriptors include a consensus log P (XLogP3) of 1.2 and a topological polar surface area (TPSA) of 49.83 Ų, positioning it as a moderately lipophilic small-molecule acid . The compound contains two stereogenic centers on the oxirane ring, making stereochemical identity critical for downstream applications. It is supplied primarily as a research intermediate, with limited publicly available biological or pharmacological profiling.

Structural & Stereochemical Barriers to Simple Replacement of 3-(2-Methylpropyl)oxirane-2-carboxylic acid


Within the oxirane-2-carboxylic acid class, even small changes to the C3 substituent or stereochemistry cause pronounced shifts in the reactivity, conformation, and physicochemical profile of the building block. The isobutyl group contributes a specific combination of lipophilicity (XLogP3 = 1.2) and steric bulk that cannot be replicated by shorter-chain (e.g., methyl, ethyl) or polar-substituted analogs without altering the partition coefficient by several log P units and the associated TPSA . Furthermore, the presence of two chiral centers means that using a racemic mixture versus an enantiomerically pure (2S,3R) or (2R,3S) form will yield diastereomeric intermediates downstream, potentially leading to divergent synthetic outcomes for which the target compound has been specifically optimized in proprietary routes. Substituting with the methyl ester (CAS 238413-43-9) likewise introduces different reactivity at the carboxylic acid handle, demanding additional deprotection steps and altering the overall process mass intensity. These multidimensional differences make generic substitution highly risky without direct, quantitative head-to-head validation in the user’s specific synthetic sequence.

Quantitative Differentiation of 3-(2-Methylpropyl)oxirane-2-carboxylic acid Against the Oxirane-2-carboxylic Acid Class


Lipophilicity (XLogP3) Benchmarking Against Unsubstituted and 3-Methyl Analogs

The consensus octanol-water partition coefficient (XLogP3) for 3-(2-methylpropyl)oxirane-2-carboxylic acid is 1.2, which places it in a moderate lipophilicity range compared to class-level baselines. In contrast, the unsubstituted oxirane-2-carboxylic acid (glycidic acid, CAS 503-11-7) has a significantly lower XLogP3 (approximately -0.5, estimated from public data), while the 3-methyl analog (CAS 220617-63-2) exhibits an XLogP3 around 0.5 [1]. The isobutyl-substituted compound therefore occupies a distinct log P window that directly impacts organic-phase solubility during extraction, chromatographic retention, and passive membrane permeability in biological assays. This difference of ≥0.7 log P units against the next closest analog represents a meaningful divergence in compound handling and bioactivity prediction.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation for Permeability Profiling

The TPSA of 3-(2-methylpropyl)oxirane-2-carboxylic acid is 49.83 Ų. In comparison, the unsubstituted glycidic acid has a TPSA of ~50 Ų, while 3-phenyl-substituted oxirane-2-carboxylic acids typically exceed 60 Ų [1]. The TPSA value below 60 Ų indicates potential for moderate passive permeability across biological membranes, placing this compound in a more favorable range for cell penetration than bulkier aromatic-substituted analogs. The difference of ≥10 Ų relative to phenyl-substituted oxirane-2-carboxylic acids directly affects predictions of oral absorption and blood-brain barrier penetration in drug discovery applications.

Polar surface area Bioavailability CNS penetration

Rotatable Bond Count and Conformational Flexibility vs. Cyclic Analogs

3-(2-Methylpropyl)oxirane-2-carboxylic acid contains 3 rotatable bonds, including the bond connecting the isobutyl group to the oxirane ring. This contrasts with 3-cycloalkyl-substituted analogs (e.g., 3-cyclohexyl derivatives) that restrict conformational freedom through ring constraints, or with 3-methyl-substituted analogs that have only 1 rotatable bond . The intermediate flexibility offers a distinct entropic profile for target binding: greater conformational sampling than constrained cyclic analogs but less entropic penalty upon binding than highly flexible linear alkyl chains. In fragment-based drug design, this balance can be exploited to optimize ligand efficiency, as the isobutyl group provides a defined hydrophobic contact surface without the rigidity penalty of a cycloalkyl ring.

Conformational flexibility Ligand efficiency Binding entropy

Heavy Atom Count and Synthetic Tractability vs. Macrocyclic Intermediates

With a heavy atom count of 10, 3-(2-methylpropyl)oxirane-2-carboxylic acid lies at the lower boundary of fragment-like chemical space (typically ≤14 heavy atoms for true fragments). This is significantly lower than advanced oxirane-2-carboxylic acid intermediates used in late-stage pharmaceutical synthesis, such as those bearing peptide-like carbamoyl substituents (heavy atom count > 30), which are employed in HIV protease inhibitor routes [1]. The low heavy atom count, combined with the reactive epoxide and carboxylic acid functionalities, makes this compound suitable as an early-stage fragment for diversity-oriented synthesis, where minimal structural complexity is desired for subsequent elaboration.

Synthetic complexity Scaffold complexity Fragment-based drug design

Hydrogen Bond Donor/Acceptor Balance and Solubility Profile Differentiation

The compound features 1 hydrogen bond donor (carboxylic acid –OH) and 3 hydrogen bond acceptors (epoxide oxygen, carboxylic acid C=O, and carboxylic acid –OH oxygen). This 1:3 ratio contrasts with oxirane-2-carboxylic acids bearing additional amide or hydroxyl substituents, which increase the donor count and raise aqueous solubility but may compromise passive permeability [1]. The low donor count relative to acceptors suggests a propensity for intramolecular hydrogen bonding or solvent-bridged interactions that can modulate solubility in a pH-dependent manner. For formulation scientists, this specific HBD/HBA balance predicts a solubility minimum near the isoelectric point that differs measurably from more polar analogs, directly affecting salt selection and dissolution rate in early development.

Solubility Hydrogen bonding Formulation

Explicit Gap: Absence of Direct Comparative Biological or Synthetic Performance Data

A comprehensive search of the public literature, including primary research articles, patents, and authoritative chemical databases, reveals no published head-to-head comparative studies in which 3-(2-methylpropyl)oxirane-2-carboxylic acid was directly benchmarked against close analogs (e.g., 3-methyloxirane-2-carboxylic acid, 3-benzyloxirane-2-carboxylic acid) in standardized biological assays, synthetic yield comparisons, or catalytic selectivity experiments . This absence of comparator-based quantitative evidence means that any claim of superiority over in-class alternatives is currently unsupported by public data. Consequently, procurement decisions must be grounded in the compound’s well-defined structural and physicochemical differentiation (as described in the preceding evidence items) combined with internal validation against specific project comparators.

Evidence gap Procurement risk Validation requirement

Target Application Scenarios for 3-(2-Methylpropyl)oxirane-2-carboxylic acid Based on Class Profile Evidence


Fragment-Based Lead Discovery Requiring a Pre-Optimized Lipophilic Aldehyde Equivalent

The compound’s moderate XLogP3 of 1.2 and low heavy atom count (10) align with fragment library design principles. Its epoxide ring can serve as a masked aldehyde or α-hydroxy acid precursor, while the inherent lipophilicity (ΔXLogP3 ≥0.7 vs. glycidic acid) reduces the need for subsequent alkylation to achieve target-relevant log P [1]. This positions the compound as an attractive entry point for fragment growing or merging strategies aimed at hydrophobic enzyme pockets, where polar fragments would require extensive optimization to reach comparable lipophilicity.

Synthesis of Chiral α-Hydroxy-β-amino Acid Isosteres for Protease Inhibition

The C3 isobutyl substituent mimics the side chain of leucine, a common residue in protease substrate recognition. The oxirane ring can undergo stereospecific C3 ring-opening with amine nucleophiles to yield α-hydroxy-β-amino acid motifs, which are established transition-state isosteres in aspartyl protease inhibitor design [2]. The balance of 3 rotatable bonds and 1 hydrogen bond donor provides a conformational and solubility profile (TPSA 49.83 Ų) that is empirically distinct from phenyl-substituted isosteres (TPSA >60 Ų), making this building block specifically suitable for programs targeting proteases with hydrophobic S1 pockets.

Process Chemistry Optimization Requiring pH-Dependent Solubility Switching

With a single carboxylic acid donor (HBD = 1) and three hydrogen bond acceptors, the compound is predicted to exhibit a steep solubility increase above pH ~4.5–5.0, characteristic of carboxylic acid ionizable centers [3]. This solubility-pH profile, combined with the moderate log P, enables efficient extractive work-up (acidification precipitates the neutral form) and potential salt formation for crystallization. This contrasts with more polar oxirane-2-carboxylic acids that remain partially water-soluble even at low pH, complicating isolation. Process development teams can leverage this pH-dependent precipitation behavior to streamline purification and reduce solvent consumption relative to water-soluble analogs.

Building Block Supply for Parallel Library Synthesis in Academic Screening Centers

The compound’s relatively low molecular weight (144.17 Da) and dual reactive handles (carboxylic acid for amide coupling, epoxide for nucleophilic opening) make it amenable to high-throughput parallel synthesis without extensive protecting group manipulation. Its computed properties (XLogP3 = 1.2, TPSA = 49.83 Ų) place derived library members in favorable drug-like chemical space, as projected products will inherit a desirable balance of lipophilicity and polarity . Procurement of this building block, rather than the methyl ester analog (CAS 238413-43-9), avoids an additional deprotection step, reducing the overall library synthesis cycle time by one step per reaction sequence.

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